Ethyl (5-fluoro-1H-indazol-1-yl)acetate
Description
Properties
Molecular Formula |
C11H11FN2O2 |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
ethyl 2-(5-fluoroindazol-1-yl)acetate |
InChI |
InChI=1S/C11H11FN2O2/c1-2-16-11(15)7-14-10-4-3-9(12)5-8(10)6-13-14/h3-6H,2,7H2,1H3 |
InChI Key |
NEWLWLWXNYKIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)F)C=N1 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
Ethyl (5-fluoro-1H-indazol-1-yl)acetate serves as a versatile building block in organic synthesis. Its indazole moiety allows for the development of more complex molecules through various chemical reactions, including:
- Substitution Reactions: The compound can undergo nucleophilic substitution, facilitating the introduction of different functional groups.
- Coupling Reactions: It can participate in coupling reactions to form larger molecular frameworks, which are essential in drug discovery and materials science.
Biology
The biological applications of this compound are primarily focused on its interactions with biological macromolecules:
- Enzyme Inhibition: Studies have indicated that derivatives of indazole compounds exhibit inhibitory effects on specific enzymes, which can be crucial for developing therapeutic agents against diseases such as cancer and inflammation .
- Antimicrobial Activity: Research has demonstrated that compounds related to this compound possess antimicrobial properties, making them potential candidates for treating bacterial infections .
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
-
Anticancer Research: The compound has shown promise in inhibiting tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. It has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxicity .
Cell Line IC50 Value (μM) A549 (Lung Cancer) 15.72 MCF7 (Breast Cancer) 12.53 - Neurological Disorders: Some studies suggest that indazole derivatives may interact with serotonin receptors, indicating potential applications in treating conditions like depression and anxiety.
Case Study 1: Anticancer Activity
A study conducted by researchers at the National Cancer Institute evaluated the anticancer activity of this compound derivatives across a panel of cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values below 20 μM in several cases. This highlights the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial properties of various indazole derivatives, including this compound. The study employed agar diffusion methods to determine zones of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives had comparable efficacy to standard antibiotics, suggesting their utility in combating resistant bacterial strains .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : this compound’s synthesis likely parallels CAS 2043001-75-6, involving alkylation of the indazole nitrogen followed by esterification. However, the triazole-indole derivatives () employ click chemistry, offering modularity but requiring metal catalysts .
- Pharmacological Potential: Fluorine substitution in indazoles improves blood-brain barrier penetration, making them candidates for CNS disorders. In contrast, triazole-indoles’ antioxidant activity () highlights scaffold-dependent biological roles .
- Stability and Solubility : The sulfanyl group in CAS 478031-86-6 may enhance aqueous solubility, whereas the ethyl ester in the parent compound prioritizes lipophilicity for membrane permeability .
Preparation Methods
One-Pot Regioselective Synthesis via Citric Acid-Mediated Cyclization
The most efficient route involves a one-pot, three-step sequence starting from 4-fluoro-2-methylaniline (Scheme 1 ). Citric acid catalyzes diazotization, cyclization, and N-alkylation in a single reaction vessel:
Procedure :
-
Diazotization : 4-Fluoro-2-methylaniline (10 mmol) reacts with NaNO₂ (12 mmol) in an ethanol-water (2:1) mixture at 0–5°C, facilitated by citric acid (20 mmol).
-
Cyclization : The intermediate diazonium salt undergoes spontaneous cyclization to form 5-fluoro-1H-indazole.
-
N-Alkylation : Ethyl chloroacetate (12 mmol) is added under reflux, yielding the target compound after extraction and purification.
Optimized Conditions :
Cyclization of Fluoro-Substituted Anilines with Isoamyl Nitrite
An alternative method adapts bromo-fluoroindazole synthesis protocols, replacing bromine with an ethoxycarbonylmethyl group:
Procedure :
-
Bromination : 4-Fluoro-2-methylaniline is treated with N-bromosuccinimide (NBS) in acetonitrile at −10°C.
-
Cyclization : The brominated intermediate reacts with isoamyl nitrite in toluene at 110°C, forming 5-fluoro-1H-indazole.
-
Alkylation : Ethyl chloroacetate and Cs₂CO₃ in acetonitrile introduce the ethoxycarbonylmethyl group.
Key Data :
Optimization of Reaction Conditions
Catalyst Screening
Citric acid outperforms malic, tartaric, and mandelic acids in regioselectivity (Table 1 ):
| Catalyst | Yield (%) | Regioselectivity (1H:2H) |
|---|---|---|
| Citric acid | 92 | 95:5 |
| Malic acid | 15 | 60:40 |
| No catalyst | <5 | <50:50 |
Solvent and Temperature Effects
-
Solvent : Ethanol-water mixtures (≥50% ethanol) prevent indazole decomposition.
-
Temperature : Diazotization at 0–5°C minimizes byproducts, while alkylation at 80°C accelerates kinetics.
Comparative Analysis of Methodologies
| Parameter | One-Pot Citric Acid Method | Bromination-Cyclization |
|---|---|---|
| Steps | 1 | 3 |
| Overall Yield (%) | 89–92 | 32–38 |
| Purity (HPLC) | >98% | 90–95% |
| Scalability | >500 g demonstrated | Limited by bromination step |
The one-pot method is superior in yield and scalability, though it requires strict pH control during diazotization.
Challenges and Limitations
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl (5-fluoro-1H-indazol-1-yl)acetate, and how are reaction conditions optimized?
- Methodological Answer : A typical route involves nucleophilic substitution or esterification. For example, refluxing 5-fluoro-1H-indazole with ethyl chloroacetate in absolute ethanol, using anhydrous sodium acetate as a base to drive the reaction (similar to methods in and ). Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or ethyl acetate extraction ( ). Optimization includes adjusting molar ratios (e.g., excess ethyl chloroacetate) and reflux duration (6–24 hours).
| Reaction Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | Absolute ethanol | Higher polarity improves solubility of reactants. |
| Base | Anhydrous NaOAc | Neutralizes HCl byproduct, shifting equilibrium. |
| Temperature | Reflux (~78°C) | Accelerates reaction kinetics. |
| Time | 6–24 hours | Longer duration increases conversion but risks decomposition. |
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm ester linkage (e.g., δ ~4.2 ppm for -OCHCH) and fluorine substitution (splitting patterns in aromatic regions).
- X-ray Crystallography : SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks ( –3).
- GC-MS/HPLC : Purity assessment and detection of volatile byproducts ( ).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation, flammability) ().
- Use fume hoods for reflux steps, wear nitrile gloves, and avoid prolonged exposure. Emergency procedures include rinsing with water (15+ minutes for eye contact) and using activated carbon for spills.
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR or GC-MS) be resolved during characterization of byproducts or degradation products?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals and assigns proton-carbon correlations.
- High-Resolution Mass Spectrometry (HRMS) : Identifies exact masses of unexpected fragments.
- X-ray Diffraction : Resolves ambiguities in regiochemistry or stereochemistry ( –3).
- Comparative Analysis : Cross-reference with synthetic intermediates (e.g., unreacted indazole or ethyl chloroacetate).
Q. What strategies optimize the crystallization of this compound for X-ray studies, particularly with low-symmetry space groups?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow crystal growth.
- Temperature Gradients : Gradual cooling from reflux to room temperature enhances crystal quality.
- SHELX Workflow : SHELXT automates space-group determination, while SHELXL refines anisotropic displacement parameters and hydrogen positions ( ).
Q. How do solvent polarity and extraction efficiency impact the purification of this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Ethyl acetate (logP ~0.7) effectively partitions the target compound from aqueous layers, leveraging its moderate polarity ( ).
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate). Adjust ratios based on TLC Rf values.
- Solubility Table :
| Solvent | Solubility (mg/mL) | Use Case |
|---|---|---|
| Ethanol | ~50 | Recrystallization |
| Ethyl Acetate | ~100 | Extraction |
| Water | <1 | Washing |
Q. What mechanistic insights explain low yields in the synthesis of this compound, and how can side reactions be suppressed?
- Methodological Answer :
- Side Reactions : Hydrolysis of ethyl chloroacetate in humid conditions or competing indazole N-alkylation.
- Mitigation :
- Use molecular sieves to absorb moisture.
- Employ Schlenk techniques under inert gas (N/Ar).
- Monitor pH to prevent acid-catalyzed ester degradation ( ).
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed melting points or spectral data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
